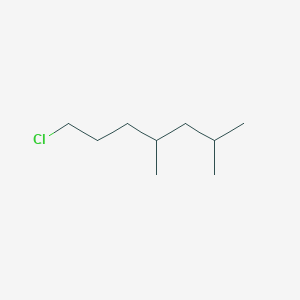
1-Chloro-4,6-dimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,6-dimethylheptane is an organic compound belonging to the class of alkanes It is characterized by a heptane backbone with chlorine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4,6-dimethylheptane can be synthesized through several methods. One common approach involves the chlorination of 4,6-dimethylheptane using chlorine gas under controlled conditions. The reaction typically occurs in the presence of a radical initiator such as ultraviolet light or a peroxide catalyst to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4,6-dimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl groups can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 4,6-dimethylheptanol, 4,6-dimethylheptylamine.
Elimination: 4,6-dimethylheptene.
Oxidation: 4,6-dimethylheptanoic acid.
Scientific Research Applications
1-Chloro-4,6-dimethylheptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-4,6-dimethylheptane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom is displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where the base abstracts a proton, leading to the formation of a double bond.
Comparison with Similar Compounds
1-Chloro-4,6-dimethylheptane can be compared to other similar compounds such as:
- 1-Chloro-2,4-dimethylheptane
- 1-Chloro-3,5-dimethylheptane
- 1-Chloro-4,6-dimethyloctane
Uniqueness: The unique positioning of the chlorine and methyl groups in this compound imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-4,6-dimethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-8(2)7-9(3)5-4-6-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
CJXJQSJNSAAQNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13199894.png)
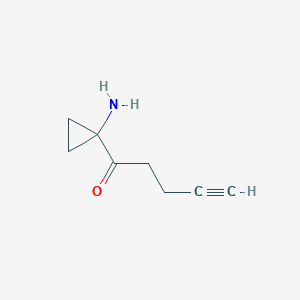
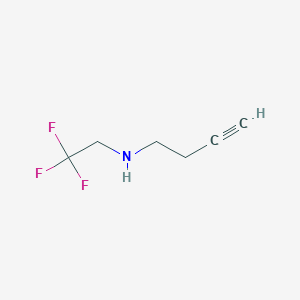
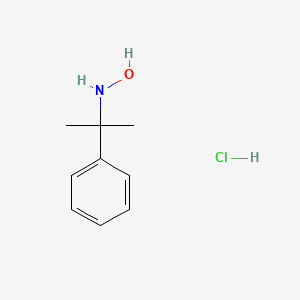
![3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13199913.png)
![4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine](/img/structure/B13199915.png)
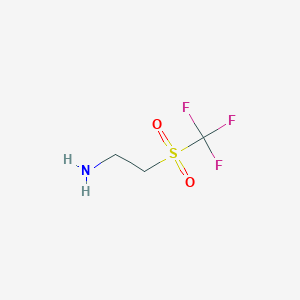
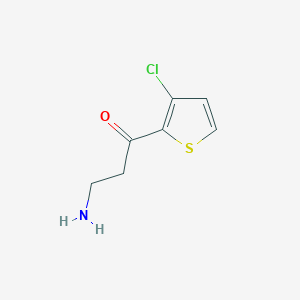
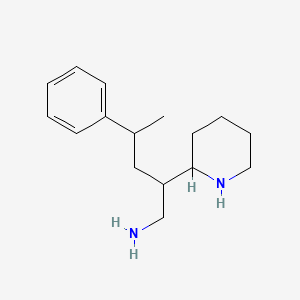
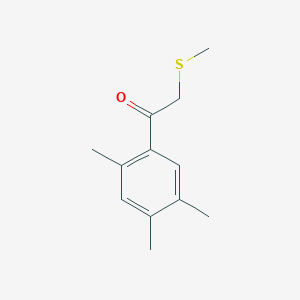
![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
